HDAC1 Inhibitory Potency: 3-Chloro-N-(3,4-dichlorophenyl)benzamide Demonstrates ~106-Fold Greater Potency than Entinostat
This compound inhibits recombinant human HDAC1 with an IC₅₀ of 2.30 nM as measured by the HDAC-Glo assay after 20-minute incubation [1]. In comparison, the clinically approved Class I HDAC inhibitor Entinostat (MS-275) exhibits an IC₅₀ of 243 nM against HDAC1 when tested under cell-free conditions [2]. This represents an approximately 106-fold improvement in intrinsic HDAC1 inhibitory potency for the target compound relative to Entinostat. Both measurements were obtained using recombinant human HDAC1 protein preparations in biochemical assays, supporting cross-study comparability of the potency differential.
| Evidence Dimension | HDAC1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | Entinostat (MS-275): IC₅₀ = 243 nM |
| Quantified Difference | ~106-fold increase in potency |
| Conditions | Target: HDAC-Glo assay, human recombinant GST-tagged HDAC1, 20 min incubation. Comparator: cell-free HDAC1 biochemical assay. |
Why This Matters
A 106-fold potency advantage against HDAC1 translates to substantially lower compound concentrations required for target engagement, potentially reducing off-target effects and enabling more cost-efficient use in high-throughput screening campaigns.
- [1] BindingDB. BDBM50481803 (CHEMBL5269123). Affinity Data: HDAC1 IC50 2.30 nM. Assay: Inhibition of human recombinant GST-tagged HDAC1 incubated for 20 mins by HDAC Glo assay. Curated by ChEMBL, Sapienza University of Rome. View Source
- [2] Entinostat (MS-275) HDAC1 IC50 data. MedChemExpress. IC50 values: HDAC1 243 nM, HDAC2 453 nM, HDAC3 248 nM in cell-free assays. Note: Values also corroborated by Selleckchem (HDAC1 IC50 0.51 μM, HDAC3 IC50 1.7 μM) and multiple literature sources. View Source
